4-chlorophthalazin-1(2H)-one
Overview
Description
4-chlorophthalazin-1(2H)-one is a chemical compound with potential applications in various fields1. However, the specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of 4-chlorophthalazin-1(2H)-one is not explicitly mentioned in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been synthesized and studied1.Molecular Structure Analysis
The molecular structure of 4-chlorophthalazin-1(2H)-one is not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been analyzed1.Chemical Reactions Analysis
The specific chemical reactions involving 4-chlorophthalazin-1(2H)-one are not detailed in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chlorophthalazin-1(2H)-one are not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been analyzed1.Scientific Research Applications
Synthesis of Novel Derivatives
4-chlorophthalazin-1(2H)-one has been employed in the synthesis of various novel chemical derivatives. For instance, Abass (2000) explored its use in the synthesis of novel 4-pyrazolylquinolinone derivatives, highlighting its versatility in chemical reactions (Abass, 2000). Similarly, Pal et al. (2003) reported its use in the synthesis of 4-(hetero)aryl-substituted phthalazines (Pal et al., 2003).
Biological Screening and Medicinal Chemistry
El-Wahab et al. (2011) conducted biological screening of 4-benzyl-2H-phthalazine derivatives, demonstrating the potential of 4-chlorophthalazin-1(2H)-one in medicinal chemistry applications (El-Wahab et al., 2011).
Adsorption and Surface Science
Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces, indicating the role of 4-chlorophthalazin-1(2H)-one in corrosion inhibition and surface science (Bentiss et al., 2007).
Chemical Thermodynamics
Bhesaniya et al. (2014) studied the solubility and thermodynamics of a related compound, 4-chlorobenzylidene-3,4-dihydronaphthalen-1(2H)-one, offering insights into the chemical thermodynamics of derivatives of 4-chlorophthalazin-1(2H)-one (Bhesaniya et al., 2014).
Environmental Science
Evans and Dellinger (2005) explored the high-temperature oxidation of related compounds, contributing to the understanding of environmental impacts and degradation processes of 4-chlorophthalazin-1(2H)-one and its derivatives (Evans & Dellinger, 2005).
Luminescent and Electronic Properties
Research by Burton-Pye et al. (2005) focused on lanthanide complexes incorporating derivatives of 4-chlorophthalazin-1(2H)-one, revealing their potential in luminescent and electronic applications (Burton-Pye et al., 2005).
Corrosion Inhibition
Lagrenée et al. (2002) studied the inhibition efficiency of a triazole derivative of 4-chlorophthalazin-1(2H)-one on steel corrosion, underlining its importance in materials science and corrosion inhibition (Lagrenée et al., 2002).
Synthesis Methods
Several studies have explored innovative synthesis methods involving 4-chlorophthalazin-1(2H)-one. For example, Liu et al. (2012) described a one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the chemical's role in streamlining synthesis processes (Liu et al., 2012).
Coordination Polymers
Badiane et al. (2018) investigated lanthanide-based coordination polymers with 4,5-dichlorophthalate, a relative of 4-chlorophthalazin-1(2H)-one, for their tunable luminescence properties, suggesting applications in advanced materials science (Badiane et al., 2018).
Green Chemistry
Sharma et al. (2012) presented a green chemistry approach for synthesizing 2,9,16,23-tetrachloro metal(II) phthalocyanines using a derivative of 4-chlorophthalazin-1(2H)-one, demonstrating its relevance in eco-friendly chemical processes (Sharma et al., 2012).
Safety And Hazards
The safety and hazards associated with 4-chlorophthalazin-1(2H)-one are not explicitly mentioned in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.
Future Directions
The future directions for the study and application of 4-chlorophthalazin-1(2H)-one are not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 4-chlorophthalazin-1(2H)-one. For more detailed information, it is recommended to consult a specialist or conduct further research.
properties
IUPAC Name |
4-chloro-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGMJDOJRNSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379411 | |
Record name | 4-chlorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophthalazin-1(2H)-one | |
CAS RN |
2257-69-4 | |
Record name | 4-chlorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.